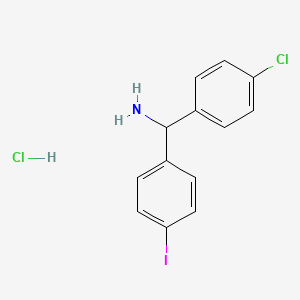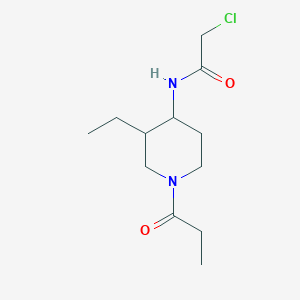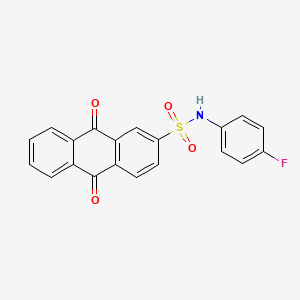
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the anthracene backbone, a common structure in organic chemistry, particularly in polycyclic aromatic hydrocarbons. The fluorophenyl group and the sulfonamide group would be attached to this backbone .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given its structure, it might undergo reactions typical for aromatic compounds, sulfonamides, and anthracenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might influence its reactivity and the anthracene backbone might influence its photophysical properties .作用機序
The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets in cells. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells and induce apoptosis. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cells. It can induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. This compound can also inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which can lead to a decrease in tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide in lab experiments is its high potency and selectivity towards specific molecular targets. This makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. Additionally, this compound has a relatively simple chemical structure, which makes it easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. One area of interest is the development of novel anticancer drugs based on this compound. This could involve modifying the chemical structure of this compound to improve its pharmacological properties and reduce its toxicity. Additionally, this compound could be used as a tool for studying the mechanisms of action of other sulfonamides and related compounds. Further research is also needed to fully understand the biochemical and physiological effects of this compound in cells and its potential applications in other areas of scientific research.
合成法
The synthesis of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves a multistep process that starts with the reaction of 4-fluoroaniline with 9,10-anthraquinone in the presence of a strong acid catalyst. This step leads to the formation of an intermediate compound, which is then treated with chlorosulfonic acid to introduce the sulfonamide group. The final product is obtained by hydrolyzing the intermediate with a base and isolating the pure compound through a series of purification steps.
科学的研究の応用
N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. One of the main areas of interest is its antitumor activity, which has been demonstrated in various in vitro and in vivo studies. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. This makes it a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
N-(4-fluorophenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBYWQGXHGOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

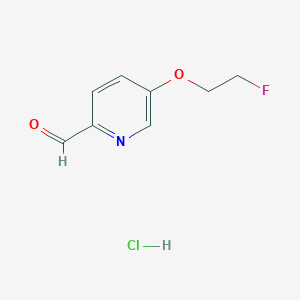
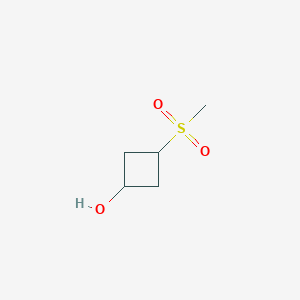
![N-(2,4-difluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2423761.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2423763.png)
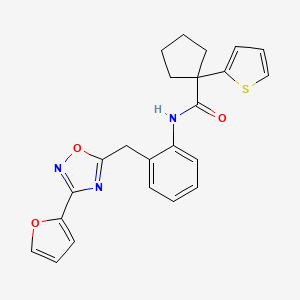

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2423772.png)
![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)
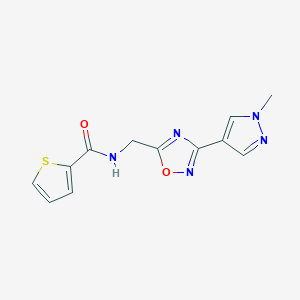
![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)
